(Z)-henicos-12-ene-1,1-diamine
CAS No.:
Cat. No.: VC13576654
Molecular Formula: C21H44N2
Molecular Weight: 324.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H44N2 |
|---|---|
| Molecular Weight | 324.6 g/mol |
| IUPAC Name | (Z)-henicos-12-ene-1,1-diamine |
| Standard InChI | InChI=1S/C21H44N2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21(22)23/h9-10,21H,2-8,11-20,22-23H2,1H3/b10-9- |
| Standard InChI Key | YMKPAYJEGALSJZ-KTKRTIGZSA-N |
| Isomeric SMILES | CCCCCCCC/C=C\CCCCCCCCCCC(N)N |
| SMILES | CCCCCCCCC=CCCCCCCCCCCC(N)N |
| Canonical SMILES | CCCCCCCCC=CCCCCCCCCCCC(N)N |
Introduction
Chemical Structure and Properties
Molecular Characteristics
(Z)-Henicos-12-ene-1,1-diamine (IUPAC name: (Z)-henicos-12-ene-1,1-diamine) has the following structural features:
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Molecular weight: 324.6 g/mol.
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Double bond configuration: Cis (Z) geometry at C12–C13.
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Functional groups: Primary amines at C1.
The Z configuration ensures that the highest-priority substituents (alkyl chains) on either side of the double bond are on the same plane, influencing intermolecular interactions and solubility.
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Boiling point | 435.6±28.0 °C (predicted) | |
| Density | 0.851±0.06 g/cm³ (predicted) | |
| Water solubility | 36 mg/L at 23°C | |
| pKa | 10.67±0.19 (predicted) |
Spectroscopic Data
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NMR: The ¹H NMR spectrum shows signals for the terminal amine protons (δ 1.2–1.5 ppm), allylic protons near the double bond (δ 2.0–2.3 ppm), and vinyl protons (δ 5.3–5.5 ppm).
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IR: Stretching vibrations at 3300 cm⁻¹ (N–H), 1640 cm⁻¹ (C=C), and 1100 cm⁻¹ (C–N) confirm functional groups .
Synthesis and Optimization
Synthetic Routes
(Z)-Henicos-12-ene-1,1-diamine is synthesized via:
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Alkylation of amines: Reaction of 1,1-diaminohenicos-12-ene precursors with alkyl halides under basic conditions.
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Reductive amination: Catalytic hydrogenation of nitriles or imines derived from fatty acids .
Key Reaction Conditions:
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Temperature: 50–100°C.
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Catalysts: Palladium or rhodium complexes for stereoselective double bond formation .
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Purification: Thin-layer chromatography (TLC) or column chromatography.
Yield and Scalability
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Lab-scale yield: ~60–75%.
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Challenges: Steric hindrance from the long hydrocarbon chain reduces reaction efficiency, necessitating excess reagents .
Applications and Industrial Relevance
Biological and Pheromonal Studies
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Insect communication: Acts as a pheromone analog in Lepidoptera species, disrupting mating behaviors.
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Antimicrobial activity: Quaternary ammonium derivatives exhibit biocidal properties against Gram-positive bacteria .
Materials Science
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Surfactants: The amphiphilic structure enables use in emulsifiers and dispersants .
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Polymer precursors: Serves as a monomer for polyamides and epoxy hardeners, enhancing thermal stability .
Table 2: Comparative Analysis of Diamines
Future Research Directions
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